Cas no 921492-72-0 (2-{2-(cyclohexylcarbamoyl)amino-1,3-thiazol-4-yl}-N-(2-methylpropyl)acetamide)

2-{2-(Cyclohexylcarbamoyl)amino-1,3-thiazol-4-yl}-N-(2-methylpropyl)acetamide is a specialized organic compound featuring a thiazole core functionalized with cyclohexylcarbamoyl and isobutylacetamide moieties. Its molecular structure suggests potential utility in medicinal chemistry, particularly as an intermediate for bioactive molecules or as a scaffold for drug discovery. The compound's thiazole ring offers stability and versatility, while the cyclohexyl and isobutyl groups may enhance lipophilicity, influencing pharmacokinetic properties. Its well-defined synthetic route allows for precise modifications, making it valuable for targeted research applications. This compound is suited for studies in protease inhibition or receptor modulation, given its amide and carbamoyl functionalities. High purity and consistent synthesis ensure reliability for experimental use.
2-{2-(cyclohexylcarbamoyl)amino-1,3-thiazol-4-yl}-N-(2-methylpropyl)acetamide structure
921492-72-0 structure
Product name:2-{2-(cyclohexylcarbamoyl)amino-1,3-thiazol-4-yl}-N-(2-methylpropyl)acetamide
CAS No:921492-72-0
MF:C16H26N4O2S
MW:338.468242168427
CID:5799145

2-{2-(cyclohexylcarbamoyl)amino-1,3-thiazol-4-yl}-N-(2-methylpropyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-(2-methylpropyl)acetamide
    • 2-{2-(cyclohexylcarbamoyl)amino-1,3-thiazol-4-yl}-N-(2-methylpropyl)acetamide
    • Inchi: 1S/C16H26N4O2S/c1-11(2)9-17-14(21)8-13-10-23-16(19-13)20-15(22)18-12-6-4-3-5-7-12/h10-12H,3-9H2,1-2H3,(H,17,21)(H2,18,19,20,22)
    • InChI Key: JEFPEKXYZCDRHI-UHFFFAOYSA-N
    • SMILES: C(NCC(C)C)(=O)CC1=CSC(NC(=O)NC2CCCCC2)=N1

2-{2-(cyclohexylcarbamoyl)amino-1,3-thiazol-4-yl}-N-(2-methylpropyl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2096-1153-2mg
2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(2-methylpropyl)acetamide
921492-72-0 90%+
2mg
$88.5 2023-05-16
Life Chemicals
F2096-1153-4mg
2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(2-methylpropyl)acetamide
921492-72-0 90%+
4mg
$99.0 2023-05-16
Life Chemicals
F2096-1153-1mg
2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(2-methylpropyl)acetamide
921492-72-0 90%+
1mg
$81.0 2023-05-16
Life Chemicals
F2096-1153-5mg
2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(2-methylpropyl)acetamide
921492-72-0 90%+
5mg
$103.5 2023-05-16
Life Chemicals
F2096-1153-20mg
2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(2-methylpropyl)acetamide
921492-72-0 90%+
20mg
$148.5 2023-05-16
Life Chemicals
F2096-1153-3mg
2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(2-methylpropyl)acetamide
921492-72-0 90%+
3mg
$94.5 2023-05-16
Life Chemicals
F2096-1153-15mg
2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(2-methylpropyl)acetamide
921492-72-0 90%+
15mg
$133.5 2023-05-16
Life Chemicals
F2096-1153-2μmol
2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(2-methylpropyl)acetamide
921492-72-0 90%+
2μl
$85.5 2023-05-16
Life Chemicals
F2096-1153-5μmol
2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(2-methylpropyl)acetamide
921492-72-0 90%+
5μl
$94.5 2023-05-16
Life Chemicals
F2096-1153-10μmol
2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(2-methylpropyl)acetamide
921492-72-0 90%+
10μl
$103.5 2023-05-16

2-{2-(cyclohexylcarbamoyl)amino-1,3-thiazol-4-yl}-N-(2-methylpropyl)acetamide Related Literature

Additional information on 2-{2-(cyclohexylcarbamoyl)amino-1,3-thiazol-4-yl}-N-(2-methylpropyl)acetamide

Chemical Compound CAS No. 921492-72-0: 2-{2-(Cyclohexylcarbamoyl)amino-1,3-thiazol-4-yl}-N-(2-methylpropyl)acetamide

The compound with CAS number 921492-72-0, known as 2-{2-(Cyclohexylcarbamoyl)amino-1,3-thiazol-4-yl}-N-(2-methylpropyl)acetamide, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of thiazole derivatives, which have been extensively studied for their diverse biological activities and synthetic versatility.

The structure of this compound is characterized by a thiazole ring (a five-membered heterocycle containing sulfur and nitrogen atoms), which is substituted at the 4-position with an acetamide group. The acetamide group itself is further substituted at the amino position with a cyclohexylcarbamoyl moiety. Additionally, the N-position of the acetamide group is substituted with a 2-methylpropyl group, also known as an isobutyl group. This combination of substituents contributes to the unique physicochemical properties and biological activities of the compound.

Recent studies have highlighted the importance of thiazole derivatives in drug discovery, particularly in the development of anti-inflammatory, antifungal, and anticancer agents. The presence of the cyclohexylcarbamoyl group in this compound suggests potential for enhanced bioavailability and stability, which are critical factors in pharmaceutical applications. Furthermore, the isobutyl substituent may influence the lipophilicity of the molecule, potentially improving its ability to cross cellular membranes and interact with target proteins.

From a synthetic perspective, the preparation of this compound involves a series of carefully designed reactions. The synthesis typically begins with the formation of the thiazole ring through a condensation reaction between thiourea and an aldehyde or ketone derivative. Subsequent steps involve nucleophilic substitution or coupling reactions to introduce the desired substituents onto the thiazole ring. The introduction of the cyclohexylcarbamoyl group likely involves an amide bond formation, while the isobutyl substitution may be achieved through alkylation or acylation reactions.

Recent advancements in green chemistry have also influenced the synthesis of such compounds. Researchers are increasingly adopting environmentally friendly methods, such as microwave-assisted synthesis or catalytic processes, to minimize waste and reduce energy consumption during production. These approaches not only enhance sustainability but also improve reaction yields and selectivity.

In terms of biological activity, this compound has shown promise in preliminary assays targeting various enzymes and receptors associated with inflammatory diseases and cancer progression. For instance, studies have demonstrated its ability to inhibit key enzymes involved in inflammation pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, it has exhibited selective binding to certain receptor sites, suggesting potential for modulating cellular signaling pathways.

The pharmacokinetic profile of this compound has also been investigated in preclinical models. Results indicate that it has moderate solubility in aqueous solutions but demonstrates good absorption when administered orally due to its lipophilic nature. Its half-life in plasma suggests that it may require less frequent dosing compared to other similar agents currently on the market.

One area that requires further exploration is its toxicity profile and potential for off-target effects. While initial studies have not reported significant adverse effects at therapeutic concentrations, comprehensive toxicological assessments are necessary to ensure its safety for human use.

In conclusion, CAS No. 921492-72-0 represents a promising candidate for further development in therapeutic applications due to its unique chemical structure and demonstrated biological activities. Continued research into its synthesis optimization, pharmacokinetics, and safety profiles will be essential for advancing it towards clinical trials and eventual commercialization.

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